molecular formula C23H14ClF4N3O2 B2464343 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 932531-00-5

2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2464343
CAS No.: 932531-00-5
M. Wt: 475.83
InChI Key: GIEFWLAGMPTZCH-UHFFFAOYSA-N
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Description

2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a quinazolinone core, which is known for its biological activity, and is further modified with chloro, fluoro, and trifluoromethyl groups, enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to partially or fully reduced analogs.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The quinazolinone core can bind to various enzymes and receptors, modulating their activity. The chloro, fluoro, and trifluoromethyl groups enhance its binding affinity and specificity, potentially leading to significant biological effects .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share the quinazolinone core but differ in their substituents.

    Fluorinated aromatics: Compounds with similar fluorine-containing groups.

    Trifluoromethylated compounds: Molecules featuring the trifluoromethyl group.

Uniqueness

2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClF4N3O2/c24-14-8-9-19-17(11-14)21(16-6-1-2-7-18(16)25)30-22(33)31(19)12-20(32)29-15-5-3-4-13(10-15)23(26,27)28/h1-11H,12H2,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEFWLAGMPTZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClF4N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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